N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride
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Overview
Description
N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2OS and a molecular weight of 224.75 g/mol . It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of tert-butylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride include:
- N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride
- N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
- N-ethyl-1,3-thiazolidine-4-carboxamide hydrochloride
Uniqueness
This compound is unique due to its specific tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can provide different reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
N-tert-butyl-1,3-thiazolidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-8(2,3)10-7(11)6-4-12-5-9-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNHQPAMENMVEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CSCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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